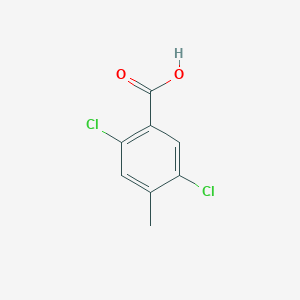

2,5-Dichloro-4-methylbenzoic acid

Description

BenchChem offers high-quality 2,5-Dichloro-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEKKSQWQXNSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175742 | |

| Record name | 2,5-Dichloro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21460-88-8 | |

| Record name | 2,5-Dichloro-4-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021460888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichloro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Dichloro-4-methylbenzoic acid CAS number 21460-88-8

An In-Depth Technical Guide to 2,5-Dichloro-4-methylbenzoic Acid (CAS No. 21460-88-8)

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 2,5-Dichloro-4-methylbenzoic acid. It moves beyond a simple data sheet to provide a foundational understanding of its properties, synthesis, and analytical validation, grounded in established chemical principles.

Core Compound Identity and Physicochemical Properties

2,5-Dichloro-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. The strategic placement of chloro and methyl groups on the benzoic acid core makes it a valuable and versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the carboxylic acid group and the electronic effects of the substituents on the aromatic ring.

A summary of its key computed and experimental properties is presented below.[1]

| Property | Value | Source |

| CAS Number | 21460-88-8 | PubChem[1] |

| Molecular Formula | C₈H₆Cl₂O₂ | PubChem[1] |

| Molecular Weight | 205.03 g/mol | PubChem[1] |

| IUPAC Name | 2,5-dichloro-4-methylbenzoic acid | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)C(=O)O)Cl | PubChem[1] |

| Appearance | White to off-white powder or crystals | (Typical for similar compounds) |

| Melting Point | 180 °C | Biosynth[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Strategic Synthesis: A Methodological Discussion

The synthesis of substituted benzoic acids often involves the oxidation of a corresponding toluene derivative. For 2,5-Dichloro-4-methylbenzoic acid, a logical and field-proven approach starts with the chlorination of p-xylene (1,4-dimethylbenzene) followed by selective oxidation.

Causality in Synthetic Strategy:

The choice of p-xylene as a starting material is strategic. One methyl group serves as a precursor to the carboxylic acid, while the other, along with the ring's inherent directing effects, guides the chlorination process. A multi-step pathway is necessary to achieve the desired substitution pattern, as direct functionalization can lead to a mixture of isomers that are difficult to separate. A plausible synthetic approach is adapted from established methods for creating similar dichlorinated aromatic acids.[3][4]

Proposed Synthetic Workflow:

A robust synthesis can be conceptualized in two primary stages: dichlorination of the aromatic ring followed by oxidation of one methyl group.

Sources

- 1. 2,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 30640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-5-methylbenzoic acid | 6660-59-9 | GAA66059 [biosynth.com]

- 3. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]

- 4. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of 2,5-Dichloro-4-methylbenzoic Acid

Introduction

2,5-Dichloro-4-methylbenzoic acid (CAS No. 21460-88-8) is a substituted aromatic carboxylic acid.[1][2][3] As a halogenated organic building block, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. A comprehensive understanding of its physical properties is paramount for researchers and drug development professionals, as these characteristics dictate its behavior in chemical reactions, purification processes, and formulation studies. This guide provides a detailed examination of the key physical and chemical properties of 2,5-Dichloro-4-methylbenzoic acid, grounded in established analytical principles and methodologies.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all subsequent chemical and physical analysis. The core identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,5-dichloro-4-methylbenzoic acid | PubChem[2] |

| CAS Number | 21460-88-8 | Guidechem, Sigma-Aldrich, PubChem[1][2] |

| Molecular Formula | C₈H₆Cl₂O₂ | Guidechem, PubChem[1][2] |

| Molecular Weight | 205.04 g/mol | Sigma-Aldrich, PubChem[2] |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)C(=O)O)Cl | PubChem, Achmem[2][4] |

| InChIKey | KZEKKSQWQXNSBB-UHFFFAOYSA-N | PubChem[2] |

The molecular structure, featuring a benzene ring substituted with two chlorine atoms, a methyl group, and a carboxylic acid group, dictates its chemical reactivity and physical properties. The relative positions of these functional groups are critical.

Caption: A typical workflow for the structural characterization of a chemical compound.

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically appearing far downfield (>10 ppm). Its position is highly dependent on concentration and solvent. In DMSO-d₆, this peak is usually sharp; in CDCl₃, it may be difficult to observe.

-

Aromatic Protons (-CH-): The two aromatic protons are in different chemical environments and would likely appear as two distinct singlets or narrow doublets (due to long-range coupling) in the range of 7.0-8.0 ppm. The exact chemical shifts are influenced by the electronic effects of the adjacent substituents.

-

Methyl Protons (-CH₃): A sharp singlet integrating to three protons, expected around 2.3-2.5 ppm.

¹³C NMR Spectroscopy

-

Carboxyl Carbon (-COOH): The least shielded carbon, appearing at ~165-175 ppm. [5]* Aromatic Carbons: Six distinct signals are expected for the six benzene ring carbons due to the lack of symmetry.

-

The two carbons bonded directly to chlorine atoms will be shifted downfield.

-

The carbon bonded to the carboxylic acid group and the carbon bonded to the methyl group will also have unique chemical shifts. [5] * The two remaining aromatic carbons (C-H) will appear in the typical aromatic region of ~120-140 ppm.

-

-

Methyl Carbon (-CH₃): The most shielded carbon, appearing upfield at approximately 20-25 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad and strong absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A very strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.

-

C=C Stretch: Aromatic ring stretching vibrations will appear as multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum under electron ionization (EI) should show a molecular ion peak.

-

Isotopic Pattern: A critical diagnostic feature will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit three peaks for the molecular ion:

-

M⁺: (containing two ³⁵Cl atoms)

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl)

-

[M+4]⁺: (containing two ³⁷Cl atoms)

-

The expected relative intensity ratio of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

-

Safety and Handling

While a complete toxicological profile is not available, data for related compounds and supplier safety information suggest that 2,5-Dichloro-4-methylbenzoic acid should be handled with care. [1]

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled. [4]* Precautions: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation. [1]

Conclusion

2,5-Dichloro-4-methylbenzoic acid is a key chemical intermediate whose utility is defined by its physical properties. This guide has outlined its core chemical identifiers, predicted and known physicochemical characteristics, and a comprehensive spectroscopic profile. The provided experimental protocols offer a framework for the in-house validation of these properties, ensuring data integrity for research and development applications. A thorough understanding of its melting point, solubility, acidity, and spectral signatures is essential for its effective use in chemical synthesis and materials science.

References

-

2,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 30640 - PubChem. [Link]

-

2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem. [Link]

-

The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 30640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 21460-88-8|2,5-Dichloro-4-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 4. achmem.com [achmem.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

2,5-Dichloro-4-methylbenzoic acid molecular weight and formula

An In-Depth Technical Guide to 2,5-Dichloro-4-methylbenzoic Acid

Executive Summary

2,5-Dichloro-4-methylbenzoic acid is a halogenated aromatic carboxylic acid. Its structural complexity, featuring chlorine and methyl functional groups on the benzoic acid framework, makes it a valuable intermediate in synthetic organic chemistry. This document provides a comprehensive technical overview of its core properties, a plausible synthetic route, robust analytical characterization methodologies, and critical safety protocols. The insights herein are tailored for researchers and professionals in drug development and chemical synthesis, emphasizing the causality behind experimental choices and ensuring a foundation of scientific integrity.

Core Properties and Molecular Structure

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. 2,5-Dichloro-4-methylbenzoic acid is identified by a unique set of physical and chemical characteristics that dictate its behavior in chemical reactions and analytical systems.

Key Identifiers and Physicochemical Data

The compound's identity and key quantitative metrics are summarized below. These values are critical for stoichiometric calculations, analytical method development, and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | 2,5-dichloro-4-methylbenzoic acid | [1] |

| CAS Number | 21460-88-8 | [1][2][3] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][2] |

| Molecular Weight | 205.04 g/mol | [3] |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)C(=O)O)Cl | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Molecular Structure

The spatial arrangement of atoms and functional groups defines the reactivity and interaction of 2,5-Dichloro-4-methylbenzoic acid. The structure consists of a benzene ring substituted with a carboxylic acid group, two chlorine atoms, and a methyl group. The positions of the substituents (2,5-dichloro and 4-methyl) are critical for its unique chemical identity and steric and electronic properties.

Caption: General workflow for the synthesis of 2,5-Dichloro-4-methylbenzoic acid.

Exemplary Synthesis Protocol

Disclaimer: This protocol is an illustrative example based on established chemical principles for analogous compounds.[4] Researchers must conduct their own risk assessment and optimization.

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dichloro-4-methyltoluene in an appropriate solvent like pyridine/water.

-

Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions to control the exothermic reaction.

-

Reflux: Heat the mixture to reflux (e.g., 50-80°C) and maintain for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Filtration: After cooling, quench any excess KMnO₄ with a suitable reducing agent (e.g., sodium bisulfite). Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.

-

Acidification: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. This protonates the carboxylate salt, causing the desired benzoic acid to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Purification

The primary impurity in the crude product is often unreacted starting material or byproducts from over-oxidation. Recrystallization is the most effective method for purification. The choice of solvent is critical; an ideal solvent will dissolve the acid at high temperatures but not at low temperatures. Methanol or ethanol-water mixtures are often suitable for this class of compounds. [5]The process of dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization, selectively isolates the desired compound, leaving impurities in the mother liquor.

Analytical Characterization

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed for benzoic acid derivatives.

Exemplary HPLC Protocol: This method is adapted from established procedures for similar aromatic acids. [6]

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to create a stock solution. Prepare working standards by serial dilution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic or phosphoric acid (Solvent A).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

-

-

Analysis: Inject the sample and standards. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Caption: Standard workflow for HPLC purity analysis.

Spectroscopic Methods

Spectroscopy provides unambiguous structural confirmation.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will show distinct signals for the aromatic protons, the methyl protons, and the acidic carboxylic acid proton. The chemical shifts and splitting patterns confirm the substitution pattern on the aromatic ring.

-

¹³C NMR: Will show characteristic peaks for the carboxyl carbon, the aromatic carbons (including those bonded to chlorine), and the methyl carbon, confirming the carbon skeleton.

-

-

Infrared (IR) Spectroscopy: Key functional groups will produce characteristic absorption bands. Expect a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's mass (205.04). Crucially, the presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing definitive evidence of dichlorination.

Applications in Research and Development

While specific, large-scale applications for 2,5-Dichloro-4-methylbenzoic acid are not widely documented in public literature, its structure makes it a highly valuable building block or intermediate in synthesis.

-

Agrochemical Synthesis: Related dichlorobenzoic acid derivatives, such as methyl 2,5-dichlorobenzoate, are used as plant growth regulators and fungicides. [7][8]This suggests that 2,5-Dichloro-4-methylbenzoic acid could serve as a precursor for novel agrochemicals.

-

Pharmaceutical Intermediates: The substituted benzoic acid motif is a common scaffold in medicinal chemistry. Dichlorinated benzoic acids are used in the synthesis of drugs with a wide range of biological activities, including antidiabetic and anti-inflammatory agents. [9]The unique substitution pattern of this molecule offers a distinct starting point for creating new chemical entities with potential therapeutic value.

-

Material Science: Aromatic carboxylic acids can be used as monomers or modifiers in the development of specialty polymers and other advanced materials.

Safety, Handling, and Storage

Disclaimer: Specific safety data for 2,5-Dichloro-4-methylbenzoic acid is limited.[2] The following guidelines are based on data for closely related dichlorobenzoic acid isomers and general chemical safety principles. Always consult a substance-specific Safety Data Sheet (SDS) before handling.

Hazard Identification

Based on analogous compounds, 2,5-Dichloro-4-methylbenzoic acid should be handled as a hazardous substance.

| Hazard Class | Category | Precautionary Statement | Source (Analogous) |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [10] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [10] |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [11][12] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [13]* Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [11] * Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. [11] * Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator. [13]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [11]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [10]Keep away from incompatible materials such as strong oxidizing agents and strong bases. [12]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [10]

References

-

PubChem. 2,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 30640. [Link]

-

SIELC Technologies. Separation of Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester on Newcrom R1 HPLC column. [Link]

-

AERU. 2,5-dichlorobenzoic acid methyl ester. [Link]

- Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

-

PubChem. 2,5-Dichloro-4-(methylthio)benzoic acid | C8H6Cl2O2S | CID 141906760. [Link]

-

ResearchGate. Methyl 2,5-dichlorobenzoate. [Link]

- Google Patents. US5886218A - Process for preparing 4, 5-dichloro-2-methylbenzoic acid.

-

ResearchGate. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. [Link]

-

ACS Publications. Purification of 2,4 Dichlorobenzoic Acid | Organic Process Research & Development. [Link]

Sources

- 1. 2,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 30640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 21460-88-8|2,5-Dichloro-4-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 4. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]

- 5. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]

- 6. Separation of Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Solubility of 2,5-Dichloro-4-methylbenzoic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

2,5-Dichloro-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two chlorine atoms and a methyl group on the benzene ring, dictates its physicochemical properties and, consequently, its solubility. The interplay between the polar carboxylic acid group, capable of hydrogen bonding, and the largely nonpolar dichloromethylphenyl group governs its interaction with various solvents.

Physicochemical Properties of 2,5-Dichloro-4-methylbenzoic Acid:

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| CAS Number | 21460-88-8 | [2] |

| Appearance | Solid |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" is a primary guide. For 2,5-Dichloro-4-methylbenzoic acid, solubility will be a balance between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the molecules by the solvent.

The Role of the Substituents

Compared to the parent molecule, benzoic acid, the substituents on 2,5-Dichloro-4-methylbenzoic acid will significantly influence its solubility:

-

Carboxylic Acid Group (-COOH): This is the primary polar functional group, capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests that solvents capable of hydrogen bonding (e.g., alcohols) will be effective.

-

Chlorine Atoms (-Cl): As electron-withdrawing groups, the two chlorine atoms increase the acidity of the carboxylic acid compared to benzoic acid.[3] This enhanced acidity can influence interactions with basic or protic solvents. The chlorine atoms also contribute to the molecule's overall polarity and size.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that increases the hydrophobic character of the molecule.[4] This suggests that the molecule will have some affinity for less polar solvents.

The combined effect of these groups results in a molecule with mixed polarity. It is expected to be more soluble in organic solvents than in water.

Predicting Solubility in Different Solvent Classes

Based on the structure, we can predict the general solubility behavior of 2,5-Dichloro-4-methylbenzoic acid in various classes of organic solvents:

-

Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, leading to favorable solute-solvent interactions. The solubility of benzoic acid and its derivatives is generally high in alcohols.[5][6]

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Good solubility is anticipated in these solvents.[5][6]

-

Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar dichloromethylphenyl portion of the molecule will have a greater affinity for these solvents. However, the polar carboxylic acid group will limit solubility. It is expected to be less soluble in these solvents compared to polar options.[5]

-

Chlorinated Solvents (e.g., Dichloromethane): The presence of chlorine atoms on the solute may lead to favorable dipole-dipole interactions with chlorinated solvents, potentially enhancing solubility.[6]

Analogous Solubility Data: Benzoic Acid and its Derivatives

While specific data for 2,5-Dichloro-4-methylbenzoic acid is unavailable, the solubility of benzoic acid provides a valuable baseline. The solubility of benzoic acid generally increases with temperature, indicating an endothermic dissolution process.[7]

Table of Benzoic Acid Solubility in Various Solvents:

| Solvent | Temperature (°C) | Solubility (g/L) | Source |

| Water | 0 | 1.7 | [5] |

| Water | 100 | 56.31 | [5] |

| Ethanol | 25 | High | [5] |

| Methanol | 25 | High | [5] |

| Acetone | 25 | Readily Soluble | [5] |

| Ethyl Acetate | 25 | Good | [8] |

| Dichloromethane | 25 | Moderate | [6] |

| Toluene | 25 | Moderate | [6] |

Studies on other substituted benzoic acids, such as chloro- and toluic acids, show that solubility is influenced by the position and nature of the substituent, which affects crystal packing and intermolecular forces.[9][10]

Experimental Determination of Solubility

To obtain precise solubility data for 2,5-Dichloro-4-methylbenzoic acid, experimental determination is necessary. The following protocols describe standard methods for this purpose.

Gravimetric Method

This is a fundamental and widely used method for determining equilibrium solubility.[11]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of 2,5-Dichloro-4-methylbenzoic acid to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or a magnetic stirrer in a temperature-controlled chamber is ideal.

-

Phase Separation: Allow the mixture to settle. Separate the undissolved solid from the saturated solution via filtration or centrifugation. Ensure no temperature change occurs during this step to prevent precipitation.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the clear, saturated solution to a pre-weighed container.

-

Drying and Weighing: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's melting point) until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the mass or volume of the solvent in the aliquot.

Caption: Workflow for the gravimetric determination of solubility.

Titrimetric Method

For an acidic compound like 2,5-Dichloro-4-methylbenzoic acid, titration with a standardized base is an effective alternative to the gravimetric method.[11]

Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution and separate the phases as described in steps 1-3 of the gravimetric method.

-

Sampling and Dilution: Withdraw a precise volume of the clear, saturated solution. If the concentration is high, dilute it with a suitable neutral solvent to a concentration appropriate for titration.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide in an appropriate solvent) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

-

Calculation: Use the volume and concentration of the titrant to calculate the molar concentration of the 2,5-Dichloro-4-methylbenzoic acid in the saturated solution.

Caption: Workflow for the titrimetric determination of solubility.

Thermodynamics of Dissolution

The dissolution process can be further understood by examining its thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of solution. These can be determined by measuring the solubility at different temperatures and applying the van't Hoff equation.[7][12][13]

-

Enthalpy of Solution (ΔH_sol): A positive value indicates an endothermic process (solubility increases with temperature), which is common for sparingly soluble solids. A negative value signifies an exothermic process.

-

Entropy of Solution (ΔS_sol): This reflects the change in disorder of the system upon dissolution.

Understanding these parameters provides deeper insight into the driving forces behind the dissolution of 2,5-Dichloro-4-methylbenzoic acid in a given solvent.

Conclusion

While direct quantitative solubility data for 2,5-Dichloro-4-methylbenzoic acid is not currently published, a robust understanding of its solubility can be achieved. By applying the principles of "like dissolves like," considering the electronic and steric effects of its substituents, and referencing data from analogous compounds like benzoic acid, researchers can make informed predictions. For definitive data, the experimental protocols outlined in this guide provide a reliable path forward. The gravimetric and titrimetric methods are industry-standard procedures that will yield the precise solubility data required for applications in drug development, process chemistry, and other scientific endeavors.

References

- Al-Maaieh, A., & D'auria, B. (2018).

- Zhang, P., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 1102-1105.

- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30640, 2,5-Dichloro-4-methylbenzoic acid. Retrieved from [Link]

- Martínez, F., & Jouyban, A. (2020). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 25(21), 5046.

- Strong, L. E., et al. (1989). Thermodynamics of dissolving and solvation processes for benzoic acid and the toluic acids in aqueous solution. Journal of Solution Chemistry, 18(2), 101-114.

- Yadav, P., & Singh, P. (2023). Thermodynamic Based Aqueous Solvation And Dissociation Of Benzoic Acid.

- Lin, R., et al. (1999). Enthalpies and Entropies of Dissolution and Dissociation of Benzoic Acid in EtOH-H2O and i-PrOH-H2O Mixtures. Acta Physico-Chimica Sinica, 15(9), 805-810.

-

Zhang, P., et al. (2018). The solubility of benzoic acid in seven solvents. [Figure]. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5784, 2,5-Dichlorobenzoic acid. Retrieved from [Link]

-

Quora. (2017). Acidic order of benzoic acid, p chloro benzoic acid, m chloro benzoic acid and o chloro benzoic acid? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141906760, 2,5-Dichloro-4-(methylthio)benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

- Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908.

-

Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PubMed. Retrieved from [Link]

- Coles, S. J., et al. (2009). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 11(1), 53-59.

-

Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved from [Link]

- Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

Sources

- 1. 2,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 30640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jbiochemtech.com [jbiochemtech.com]

- 10. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thermodynamic Based Aqueous Solvation And Dissociation Of Benzoic Acid [journalijar.com]

- 13. whxb.pku.edu.cn [whxb.pku.edu.cn]

Determining the Physicochemical Properties of 2,5-Dichloro-4-methylbenzoic Acid: A Technical Guide to Melting and Boiling Point Analysis

Abstract

The precise characterization of physical properties is a cornerstone of chemical research and drug development. The melting and boiling points of a compound are fundamental parameters that provide critical insights into its purity, stability, and identity. This technical guide outlines the authoritative methodologies for the experimental determination of the melting and boiling points of 2,5-dichloro-4-methylbenzoic acid, a compound for which these values are not extensively documented in public literature. This document serves as a comprehensive resource for researchers, providing not only step-by-step protocols but also the underlying scientific principles that ensure data integrity and reproducibility.

Introduction: The Imperative of Accurate Physical Constant Determination

In the landscape of pharmaceutical and chemical research, the unambiguous identification and purity assessment of novel or specialized chemical entities are paramount. Physical constants, such as melting and boiling points, serve as intrinsic and reliable indicators of a substance's identity and purity.[1] For a compound like 2,5-dichloro-4-methylbenzoic acid (C₈H₆Cl₂O₂), a substituted aromatic carboxylic acid, these parameters are critical for quality control, reaction monitoring, and formulation development.

A survey of publicly accessible chemical databases, including PubChem, reveals a notable absence of experimentally determined melting and boiling points for 2,5-dichloro-4-methylbenzoic acid.[2][3] This guide, therefore, provides the necessary theoretical framework and practical, field-proven protocols for researchers to determine these crucial properties with a high degree of accuracy and confidence. The principles and procedures outlined herein are grounded in established organic chemistry laboratory techniques and are designed to yield self-validating results.

Melting Point Determination: A Window into Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1] Consequently, an accurate melting point determination is a powerful tool for purity assessment.

Causality Behind Experimental Choices

The standard method for determining the melting point of an organic compound involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[4] The choice of a slow, controlled heating rate (approximately 1-2°C per minute) is critical.[5] Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.[5]

Experimental Protocol: Capillary Method

This protocol details the use of a standard melting point apparatus, which typically consists of a heated metal block with a sample holder and a thermometer or temperature probe.

Materials:

-

2,5-dichloro-4-methylbenzoic acid (finely powdered and dry)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the 2,5-dichloro-4-methylbenzoic acid sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[4]

-

Capillary Tube Packing: Invert a capillary tube and press the open end into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the powder into a dense column approximately 2-3 mm high.[4][5]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.

-

Rapid Initial Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate subsequent determination.

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Insert a new sample and begin heating at a rate of 1-2°C per minute.[5]

-

Observation and Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1-T2.[4]

-

-

Repeat for Consistency: Conduct at least two more determinations to ensure the results are reproducible.

Boiling Point Determination: Characterizing Volatile Compounds

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] It is a characteristic physical property that is sensitive to changes in atmospheric pressure. Therefore, it is crucial to record the barometric pressure when determining a boiling point.[7][8]

Causality Behind Experimental Choices

For small sample volumes, the Thiele tube method is a highly effective and widely used technique.[7] This method relies on the principle that at the boiling point, the vapor pressure inside a small, inverted capillary tube submerged in the sample will equal the atmospheric pressure, causing a rapid stream of bubbles to emerge. Upon cooling, the liquid will be drawn back into the capillary tube at the precise moment the vapor pressure drops below the atmospheric pressure, which corresponds to the boiling point.[7]

Experimental Protocol: Thiele Tube Method

This micro-scale method is ideal for conserving valuable samples while achieving high accuracy.

Materials:

-

2,5-dichloro-4-methylbenzoic acid

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube filled with mineral oil

-

Bunsen burner or micro-burner

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of molten 2,5-dichloro-4-methylbenzoic acid into the small test tube. Note: As this compound is a solid at room temperature, it must first be gently melted.

-

Capillary Inversion: Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.[6][7]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube, making sure the side arm is positioned for even heating. Gently heat the side arm of the Thiele tube with a burner.[7]

-

Observation of Bubbling: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the temperature is slightly above the boiling point.[6][7]

-

Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. Carefully observe the sample. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.[7]

-

Pressure Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction may be necessary for a standardized boiling point.

Data Presentation and Interpretation

All quantitative data should be meticulously recorded and presented in a clear, structured format.

| Property | Determination Method | Key Parameters | Expected Observation |

| Melting Point | Capillary Method | Heating Rate: 1-2°C/min | A narrow range (e.g., 1-2°C) indicates high purity. |

| Boiling Point | Thiele Tube Method | Slow, uniform heating/cooling | Liquid enters the capillary tube upon cooling. |

Experimental Workflow Visualization

The logical flow of characterization for a compound like 2,5-dichloro-4-methylbenzoic acid can be visualized as follows:

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. 2,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 30640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dichloro-4-methylbenzoic acid | 21460-88-8 [sigmaaldrich.com]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

2,5-Dichloro-4-methylbenzoic acid safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of 2,5-Dichloro-4-methylbenzoic Acid

Introduction: A Scientist's Perspective on Chemical Safety

In the fields of pharmaceutical research and complex chemical synthesis, the mastery of a molecule extends beyond its reactive potential to a comprehensive understanding of its safety profile. 2,5-Dichloro-4-methylbenzoic acid is a valuable building block, but its utility is intrinsically linked to our ability to handle it with precision and care. This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a deeper, more practical understanding of this compound. As scientists, our commitment to safety is not about compliance; it is about a foundational respect for the materials we work with, ensuring the integrity of our research and the well-being of our colleagues. This document synthesizes critical safety data with field-proven insights, designed for the practicing researcher.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the bedrock of safe laboratory practice. These data points inform everything from storage conditions to the selection of appropriate analytical techniques.

Table 1: Chemical Identifiers and Properties for 2,5-Dichloro-4-methylbenzoic Acid

| Parameter | Value | Source |

|---|---|---|

| Chemical Name | 2,5-Dichloro-4-methylbenzoic acid | PubChem[1] |

| CAS Number | 21460-88-8 | Guidechem[2], PubChem[1] |

| Molecular Formula | C₈H₆Cl₂O₂ | Guidechem[2], PubChem[1] |

| Molecular Weight | 205.03 g/mol | Guidechem[2], PubChem[1] |

| Physical State | Solid (assumed based on handling advice for dust) | Multiple Sources |

| Storage | Sealed in dry, room temperature conditions. | Achmem[3] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal language for chemical hazard communication. For 2,5-Dichloro-4-methylbenzoic acid, the classification indicates that it is a hazardous substance requiring careful handling. The primary risks are associated with ingestion, inhalation, and contact with skin or eyes.

Table 2: GHS Classification Summary

| Classification | Hazard Code | Description | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Achmem[3] |

| Skin Irritation | H315 | Causes skin irritation | Achmem[3] |

| Eye Irritation | H319 | Causes serious eye irritation | Achmem[3] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | Achmem[3] |

The following diagram visually represents the GHS hazard profile for this compound.

Caption: GHS hazard pictogram and statements for 2,5-Dichloro-4-methylbenzoic acid.

Section 3: Proactive Emergency Response Protocols

Emergency preparedness is a non-negotiable aspect of laboratory work. The following protocols are designed for immediate and effective response to accidental exposure. The causality is clear: rapid decontamination and professional medical follow-up are critical to minimizing harm.

Protocol 3.1: First-Aid Measures for Accidental Exposure

-

General Advice: In any case of exposure, move the affected individual away from the hazard source. Provide the attending medical personnel with the Safety Data Sheet for the compound.[4][5]

-

Eye Contact:

-

Action: Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes.[6][7] Ensure complete irrigation by holding the eyelids open and away from the eye.[8]

-

Rationale: Rapid and thorough flushing is essential to dilute and remove the chemical, minimizing damage to the cornea and other sensitive tissues.

-

Follow-up: Seek immediate medical attention from an ophthalmologist or emergency services.[4][8]

-

-

Skin Contact:

-

Action: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[7][9]

-

Rationale: Dermal absorption can lead to systemic toxicity, and prolonged contact will worsen skin irritation. Prompt removal of the chemical source is paramount.

-

Follow-up: If skin irritation develops or persists, seek medical advice.[7][8]

-

-

Inhalation:

-

Action: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, trained personnel should begin artificial respiration.[7][9]

-

Rationale: Removing the individual from the contaminated atmosphere is the first step to preventing further respiratory tract irritation and systemic absorption.

-

-

Ingestion:

-

Action: Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5][9] Do not induce vomiting.

-

Rationale: Inducing vomiting can cause further damage to the esophagus and risks aspiration of the chemical into the lungs.

-

Follow-up: Call a poison control center or doctor for guidance immediately.[8][9]

-

Workflow: Emergency First-Aid Response

Caption: Standard workflow for first-aid response to chemical exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide. Water spray can also be used to cool containers.[5][6][9]

-

Specific Hazards: During a fire, hazardous combustion products may be generated, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[4][10]

-

Protective Equipment: Firefighters must wear full protective clothing and a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[5][6][10]

Section 4: Exposure Controls and Safe Handling

The principle of "As Low As Reasonably Achievable" (ALARA) should govern all handling of this compound. This is achieved through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Protocol 4.1: Safe Laboratory Handling Procedure

-

Ventilation: Always handle 2,5-Dichloro-4-methylbenzoic acid inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.[5][9][10] Ensure the fume hood has adequate airflow before beginning work.

-

Avoid Dust Formation: Use techniques that minimize the generation of dust, such as careful scooping rather than pouring. If dust is unavoidable, additional respiratory protection may be required.[9][10]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[4][8]

-

Container Management: Keep the container tightly closed when not in use.[7][8] Ensure all containers are clearly and accurately labeled.

-

Spill Preparedness: Ensure a spill kit appropriate for solid chemical cleanup is readily available.

Protocol 4.2: Accidental Spill Clean-up

-

Evacuate: Evacuate non-essential personnel from the immediate spill area.[5][9]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Wear the appropriate PPE as detailed in Table 3, including respiratory protection.[5][8]

-

Contain & Clean: Carefully sweep or scoop up the spilled solid material, avoiding dust generation.[10] Place the material into a suitable, sealed, and labeled container for disposal.[5][10]

-

Decontaminate: Clean the spill area with a suitable solvent or detergent and water, then wipe dry.

-

Dispose: Dispose of the waste material and contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[7]

Personal Protective Equipment (PPE) and Storage

The selection of PPE is the final line of defense and must be appropriate for the potential exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Source |

|---|---|---|

| Eye/Face | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne dust, preventing serious eye irritation.[4][5][6] |

| Skin/Hand | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect prior to use. Wear a lab coat. | Prevents skin contact, which causes irritation.[5][9] |

| Respiratory | Not required under normal conditions with adequate engineering controls (fume hood). If dust is generated, use a NIOSH-approved P95 or P100 particulate respirator. | Protects the respiratory tract from irritation due to inhalation.[5][6] |

Storage Conditions:

-

Keep containers tightly sealed to prevent moisture absorption and contamination.[7][8]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[6][10] The acidic nature of the benzoic acid moiety can react exothermically with strong bases.

Section 5: Toxicological and Ecological Profile

While comprehensive toxicological data for 2,5-Dichloro-4-methylbenzoic acid is limited, the GHS classification provides a clear indication of its primary hazards.

-

Acute Toxicity: Classified as harmful if swallowed (H302) or inhaled (H332).[3] The exact LD50 values are not well-documented in the provided sources.

-

Skin and Eye Irritation: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[3][4] This is a common property for many substituted benzoic acids.

-

Respiratory Irritation: Inhalation may cause respiratory tract irritation.[4][7]

-

Carcinogenicity & Mutagenicity: There is no data available in the searched sources to suggest that this compound is carcinogenic or mutagenic.[7][10]

-

Ecological Information: No specific data on ecotoxicity (e.g., toxicity to fish or daphnia) was available in the consulted SDSs.[11] As a general precaution, chemical waste should not be released into the environment or drains.[5][8]

Conclusion

2,5-Dichloro-4-methylbenzoic acid is a compound that demands methodical and informed handling. By integrating a deep understanding of its hazards with robust safety protocols—from engineering controls to emergency preparedness—researchers can confidently and safely leverage its utility. The principles outlined in this guide are not merely procedural; they are integral to the practice of responsible science.

References

-

SAFETY DATA SHEET (for m-Chlorobenzoic Acid). National Institute of Standards and Technology. [Link]

-

2,5-Dichloro-4-methylbenzoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

3,5-Dichloro-4-methylbenzoic acid. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. 2,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 30640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. achmem.com [achmem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

Toxicological Profile of 2,5-Dichloro-4-methylbenzoic Acid: A Technical Guide for Researchers

Introduction

2,5-Dichloro-4-methylbenzoic acid, a halogenated aromatic carboxylic acid, belongs to a class of compounds with diverse industrial and agricultural applications. While its precise use-cases are not extensively documented in public literature, its structural similarity to other dichlorinated benzoic acids—some of which are used as herbicides or are byproducts of pesticide degradation—warrants a thorough toxicological evaluation. This is particularly critical for professionals in drug development, agrochemical research, and environmental science who may encounter this compound or its analogues.

This technical guide provides a comprehensive toxicological profile of 2,5-Dichloro-4-methylbenzoic acid. In the absence of extensive direct empirical data for this specific isomer, this document employs a read-across approach, leveraging available data from structurally similar compounds, primarily other dichlorobenzoic acid isomers, to provide a scientifically grounded assessment of its potential hazards. This methodology is a cornerstone of modern toxicology for data-gap filling, enabling a proactive approach to chemical safety assessment. We will delve into its physicochemical properties, projected toxicokinetics, and a detailed analysis of its potential toxicological endpoints, from acute effects to chronic health implications.

Physicochemical Properties: The Foundation of Toxicological Behavior

The toxicological profile of any chemical is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The properties for 2,5-Dichloro-4-methylbenzoic acid are primarily derived from computational models, with comparisons to its isomers to provide context.[1]

| Property | 2,5-Dichloro-4-methylbenzoic acid | 2,4-Dichlorobenzoic Acid | 2,5-Dichlorobenzoic Acid | 3,5-Dichlorobenzoic Acid | Source |

| CAS Number | 21460-88-8 | 50-84-0 | 50-79-3 | 51-36-5 | [1][2][3][4] |

| Molecular Formula | C₈H₆Cl₂O₂ | C₇H₄Cl₂O₂ | C₇H₄Cl₂O₂ | C₇H₄Cl₂O₂ | [1][2][3][4] |

| Molecular Weight | 205.03 g/mol | 191.01 g/mol | 191.01 g/mol | 191.01 g/mol | [1][2][3][4] |

| LogP (octanol/water) | 3.1 | 2.82 | 2.8 | 2.8 | [1][3][4][5] |

| Water Solubility | Low (predicted) | Low | Low | Low | [3][4][5] |

| pKa | Not available | 2.68 | Not available | Not available | [5] |

The predicted LogP value of 3.1 for 2,5-Dichloro-4-methylbenzoic acid suggests a moderate degree of lipophilicity.[1] This indicates a potential for absorption through lipid membranes and possible bioaccumulation. The presence of the carboxylic acid group, however, implies that its solubility and partitioning behavior will be pH-dependent.

Toxicokinetics: The Journey Through the Body

While specific ADME studies on 2,5-Dichloro-4-methylbenzoic acid are not available, its journey through a biological system can be inferred from its structure and data on related compounds.

Absorption: Due to its moderate lipophilicity, absorption across the gastrointestinal tract, and to a lesser extent, the skin, is anticipated. Inhalation of dust particles would likely lead to respiratory tract absorption.

Distribution: Following absorption, the compound is expected to distribute to various tissues. The LogP value suggests it may partition into fatty tissues.

Metabolism: The metabolism of chlorinated benzoic acids has been studied in microorganisms and is expected to follow similar pathways in mammals, primarily involving oxidation and conjugation.[6] The methyl group on the benzene ring may also be a site for metabolic modification. A potential metabolic pathway could involve hydroxylation of the aromatic ring, followed by conjugation with glucuronic acid or sulfate to facilitate excretion.

Figure 2: Workflow for in vitro skin and eye irritation testing.

Genotoxicity Screening

A standard battery of in vitro genotoxicity tests should be conducted to assess mutagenic and clastogenic potential.

-

Ames Test (Bacterial Reverse Mutation Assay - OECD TG 471): To detect point mutations.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): To detect clastogenic effects in mammalian cells.

-

In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or MLA - OECD TG 476 or 490): To detect gene mutations in mammalian cells.

Conclusion and Recommendations

The toxicological profile of 2,5-Dichloro-4-methylbenzoic acid is largely uncharacterized through direct experimental studies. However, a read-across analysis based on its structural similarity to other dichlorobenzoic acid isomers strongly suggests that it should be handled as a hazardous compound. It is predicted to be an irritant to the skin, eyes, and respiratory system, and harmful if swallowed. Significant data gaps remain, particularly concerning chronic toxicity, carcinogenicity, and reproductive toxicity.

For researchers, scientists, and drug development professionals, it is imperative to handle 2,5-Dichloro-4-methylbenzoic acid with appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection if dust is generated. Engineering controls such as fume hoods are highly recommended. Further toxicological testing is essential to definitively characterize its hazard profile and establish safe handling and exposure limits.

References

-

Aravind, P., Devarajan, A., Solaiappan, A., Selvaraj, H., & Sundaram, M. (2019). Removal of BPA from thermal cash receipts via electro oxidation cum biodegradation: Evaluating its degradation mechanism and toxicity analysis. ResearchGate. [Link]

-

Hartmann, J., Reineke, W., & Knackmuss, H. J. (1979). Metabolism of 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate by a pseudomonad. Applied and Environmental Microbiology, 37(3), 421–428. [Link]

-

AERU. (n.d.). 2,4-dichlorobenzoic acid. University of Hertfordshire. [Link]

-

Kolosov, V. A., Martynova, G. I., & Gushchin, A. A. (2023). The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile. MDPI. [Link]

-

U.S. Environmental Protection Agency. (1987). Health and Environmental Effects Document for P-Chlorobenzoic Acid - Final Draft. Nepis. [Link]

-

PubChem. (n.d.). 3,5-Dichlorobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,4-Dichlorobenzoic Acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. Cole-Parmer. [Link]

-

National Toxicology Program. (n.d.). 3,4-Dichlorobenzoic acid (51-44-5). National Institute of Environmental Health Sciences. [Link]

-

PubChem. (n.d.). 2,5-Dichloro-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. 2,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 30640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Chemical Structure of 2,5-Dichloro-4-methylbenzoic Acid

This guide provides a comprehensive technical overview of 2,5-Dichloro-4-methylbenzoic acid, a halogenated aromatic carboxylic acid. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's structural characteristics, physicochemical properties, and spectroscopic profile. We will explore the causality behind its chemical behavior, plausible synthetic routes, and its potential applications, grounding our analysis in established chemical principles and data from analogous compounds.

Core Molecular Identity and Physicochemical Properties

2,5-Dichloro-4-methylbenzoic acid is a derivative of benzoic acid featuring two chlorine substituents and one methyl group on the phenyl ring. This specific substitution pattern dictates its electronic properties, reactivity, and steric profile, making it a valuable building block in targeted chemical synthesis.

The fundamental identifiers and computed properties of this molecule are summarized below, providing a quantitative basis for understanding its behavior in various chemical environments.[1]

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | 2,5-dichloro-4-methylbenzoic acid | PubChem[1] |

| CAS Number | 21460-88-8 | PubChem[1] |

| Molecular Formula | C₈H₆Cl₂O₂ | PubChem[1] |

| Molecular Weight | 205.03 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)C(=O)O)Cl | PubChem[1] |

| InChI Key | KZEKKSQWQXNSBB-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Structural Visualization

The two-dimensional structure of 2,5-Dichloro-4-methylbenzoic acid highlights the spatial relationship between the functional groups. The carboxylic acid group is ortho to a chlorine atom, and the methyl group is para to the same chlorine atom. This arrangement influences the molecule's acidity and reactivity.

Caption: Plausible synthesis workflow for the target molecule.

Chemical Reactivity

The reactivity of 2,5-Dichloro-4-methylbenzoic acid is governed by its three functional components: the carboxylic acid, the chlorinated aromatic ring, and the methyl group.

-

Carboxylic Acid Group: This is the most reactive site. It undergoes typical reactions of carboxylic acids, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters. For example, its methyl ester is a known plant growth regulator. [2] * Amide Formation: Conversion to an acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an amine to form amides.

-

Reduction: Can be reduced to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

-

-

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two chlorine atoms and the carboxyl group. However, nucleophilic aromatic substitution could be possible under harsh conditions.

-

Methyl Group: The benzylic protons of the methyl group can be susceptible to free-radical halogenation under UV light.

Applications in Research and Development

Substituted dichlorobenzoic acids are important intermediates in the chemical industry. While specific applications for the 4-methyl derivative are not extensively documented, its structural similarity to other agrochemicals suggests its potential utility in this field.

-

Agrochemical Synthesis: The parent compound, 2,5-dichlorobenzoic acid, is a known intermediate in the synthesis of herbicides like Chloramben. [3]It is highly probable that 2,5-Dichloro-4-methylbenzoic acid could serve as a precursor for novel, structurally related herbicides or fungicides.

-

Pharmaceutical Intermediates: The benzoic acid scaffold is a common motif in pharmaceuticals. The specific substitution pattern of this molecule could be leveraged in medicinal chemistry to synthesize new drug candidates where the chlorine and methyl groups modulate properties like lipophilicity, metabolic stability, and target binding.

-

Material Science: Halogenated organic acids can be used as building blocks for polymers or functional materials with specific thermal or flame-retardant properties.

Safety and Handling

Table 2: Hazard Identification and Precautionary Measures

| Hazard Category | Description and Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed or inhaled. Avoid ingestion and inhalation of dust. |

| Skin Irritation | Causes skin irritation. Wear appropriate protective gloves and clothing. |

| Eye Irritation | Causes serious eye irritation. Wear safety glasses with side-shields or goggles. |

| Respiratory Irritation | May cause respiratory irritation. Use only in a well-ventilated area or with a fume hood. |

| Handling | Ensure adequate ventilation. Avoid dust formation. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and bases. |

Conclusion

2,5-Dichloro-4-methylbenzoic acid is a multifaceted molecule whose chemical identity is defined by the interplay of its carboxylic acid, chloro, and methyl substituents. Its structure imparts a predictable spectroscopic signature and dictates a reactivity profile centered on the carboxyl function. While detailed experimental data remains sparse, its logical synthesis from common precursors and its similarity to established agrochemical intermediates mark it as a compound of significant interest for synthetic and applied chemistry. Adherence to strict safety protocols, based on data from analogous compounds, is essential when handling this chemical.

References

Sources

An In-Depth Technical Guide to 2,5-Dichloro-4-methylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-4-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a methyl group on the benzoic acid core, imparts specific physicochemical properties that are of significant interest in the design and development of novel therapeutic agents and other specialized chemicals. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, detailed synthesis protocols, spectroscopic characterization, and known applications, with a particular focus on its emerging role in medicinal chemistry.

Chemical Identity and Nomenclature

IUPAC Name: 2,5-Dichloro-4-methylbenzoic acid[1][2]

This compound is systematically named by identifying the parent benzoic acid structure and numbering the substituents on the benzene ring to give the lowest possible locants. The chlorine atoms are at positions 2 and 5, and the methyl group is at position 4.

Chemical Structure:

Figure 1: Chemical structure of 2,5-Dichloro-4-methylbenzoic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 21460-88-8 | [1][2] |

| PubChem CID | 30640 | [1][2] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][2] |

| Molecular Weight | 205.04 g/mol | [1][2] |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)C(=O)O)Cl | [1][2] |

| InChIKey | KZEKKSQWQXNSBB-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

While experimental data for 2,5-dichloro-4-methylbenzoic acid is not extensively published, the following table summarizes its computed properties, which are valuable for predicting its behavior in various chemical and biological systems. For comparison, experimental data for the closely related 2,5-dichlorobenzoic acid is also provided where available.

Table 2: Physicochemical Properties

| Property | 2,5-Dichloro-4-methylbenzoic acid (Computed) | 2,5-Dichlorobenzoic acid (Experimental) | Source |

| Melting Point | Not available | 151-154 °C | |

| Boiling Point | Not available | 301 °C | |

| pKa | Not available | Not available | |

| LogP | 3.1 | 2.82 | [1] |

| Solubility | Not available | < 1 mg/mL in water at 19 °C | |

| Appearance | Solid (predicted) | White to beige powder |

Synthesis of 2,5-Dichloro-4-methylbenzoic Acid

The most direct and industrially scalable synthesis of 2,5-dichloro-4-methylbenzoic acid involves the oxidation of the corresponding dichlorotoluene precursor. The presence of the deactivating chloro groups on the aromatic ring makes the methyl group more resistant to oxidation compared to toluene, often necessitating strong oxidizing agents and controlled reaction conditions.[1]

Recommended Synthetic Pathway: Oxidation of 2,5-Dichloro-4-methyltoluene

This method is analogous to the well-established oxidation of substituted toluenes to their corresponding benzoic acids.[3][4] Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this transformation.[1][5]

Figure 2: Synthetic pathway for 2,5-Dichloro-4-methylbenzoic acid.

Detailed Experimental Protocol (Adapted from similar transformations)

This protocol is based on the general procedure for the oxidation of dichlorotoluenes and should be optimized for the specific substrate.[1]

Materials:

-

2,5-Dichloro-4-methyltoluene

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for workup)

-

Toluene (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloro-4-methyltoluene and a solution of potassium permanganate in water. The molar ratio of KMnO₄ to the dichlorotoluene should be in excess, typically around 2:1 to 3:1.

-

Oxidation: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually fade and be replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction progress can be monitored by the disappearance of the permanganate color. This may take several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Destroy any excess KMnO₄ by the dropwise addition of a saturated sodium bisulfite solution until the purple color is discharged.

-

Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Combine the filtrate and washings.

-

-

Isolation and Purification:

-

Acidify the clear filtrate with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude 2,5-dichloro-4-methylbenzoic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

-

For further purification, recrystallize the crude product from a suitable solvent, such as a toluene-water mixture.

-

Causality of Experimental Choices:

-

Potassium Permanganate: A strong oxidizing agent capable of converting the methyl group to a carboxylic acid under these conditions.

-

Reflux Conditions: The elevated temperature is necessary to overcome the deactivating effect of the chlorine atoms on the benzene ring and drive the oxidation to completion.

-

Acidification: The product, being a carboxylic acid, is soluble in its carboxylate salt form in the basic reaction mixture. Acidification protonates the carboxylate, rendering the acid insoluble in the aqueous solution and allowing for its isolation.

Spectroscopic Characterization

4.1. ¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Methyl Protons: A singlet corresponding to the three methyl protons will appear in the upfield region (typically δ 2.0-2.5 ppm).

-

Carboxylic Acid Proton: A broad singlet, often downfield (δ 10-13 ppm), corresponding to the acidic proton of the carboxyl group. This signal may be exchangeable with D₂O.

4.2. ¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbons attached to the chlorine atoms will be shifted downfield.

-

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ 165-185 ppm).

-

Methyl Carbon: The methyl carbon will give a signal in the aliphatic region (δ 15-25 ppm).

4.3. Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid.

-